molecular formula C10H13NO2 B1269688 methyl (3R)-3-amino-3-phenylpropanoate CAS No. 37088-67-8

methyl (3R)-3-amino-3-phenylpropanoate

Cat. No. B1269688
CAS RN: 37088-67-8
M. Wt: 179.22 g/mol
InChI Key: XKIOBYHZFPTKCZ-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl (S)-2-isocyanato-3-phenylpropanoate, has been documented, illustrating the chemical strategies employed to construct complex molecules from simpler precursors. For instance, Tsai et al. (2003) detailed the synthesis of amino acid ester isocyanates, showcasing methods that could potentially be adapted for synthesizing methyl (3R)-3-amino-3-phenylpropanoate (Tsai, J., Takaoka, L. R., Powell, N., & Nowick, J. (2003)).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have revealed insights into their configuration and conformation. For example, the study of hydrogen-bonded sheets and chains in isomeric methyl amino benzoates by Portilla et al. (2007) can provide a foundational understanding of how similar molecular structures, like that of methyl (3R)-3-amino-3-phenylpropanoate, might form and interact in crystalline phases (Portilla, J., Mata, E. G., Cobo, J., Low, J. N., & Glidewell, C. (2007)).

Chemical Reactions and Properties

The chemical reactivity of methyl (3R)-3-amino-3-phenylpropanoate can be inferred from studies on similar compounds. For example, Zeng et al. (2006) synthesized the title compound by acylation, demonstrating the role of intermolecular hydrogen bonds in defining the reactivity and properties of such molecules (Zeng, X., Li, L. H., & Cen, Y. (2006)).

Physical Properties Analysis

The physical properties of methyl (3R)-3-amino-3-phenylpropanoate, such as solubility, melting point, and crystal structure, can be related to studies on structurally similar compounds. The work by Kolev et al. (1995) on the crystal structure of a related ester highlights the significance of molecular conformation in determining physical properties, which is crucial for understanding the behavior of methyl (3R)-3-amino-3-phenylpropanoate in various environments (Kolev, T., Preut, H., Bleckmann, P., & Juchnovski, I. (1995)).

Chemical Properties Analysis

Analyzing the chemical properties of methyl (3R)-3-amino-3-phenylpropanoate involves understanding its reactivity, stability, and interaction with other molecules. Studies on similar compounds, such as the synthesis and reactivity of amino acid ester isocyanates by Tsai et al. (2003), provide valuable insights into the types of chemical transformations that methyl (3R)-3-amino-3-phenylpropanoate might undergo, including esterification, acylation, and reactions with nucleophiles (Tsai, J., Takaoka, L. R., Powell, N., & Nowick, J. (2003)).

Scientific Research Applications

  • Pharmaceutical Research

    • Methyl (3R) is used in the synthesis of the Alzheimer’s drug donepezil . Donepezil works by inhibiting the breakdown of acetylcholine in the brain .
    • The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .
  • Synthesis of Chiral Catalysts

    • Methyl (3R) also has potential applications in the synthesis of chiral catalysts .
    • The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .
  • Synthesis of Chiral Drug Intermediates

    • This compound could potentially be used in the synthesis of chiral drug intermediates . Chiral intermediates are critical for the efficacy and safety of many therapeutic agents . Biocatalysis is becoming a key tool in the medicinal chemist’s toolbox . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .
  • Production of Optically Pure (2R,3R)-2,3-Butanediol

    • The compound might be used in the production of optically pure (2R,3R)-2,3-butanediol . This substance has a wide range of applications in medicine, chemical industry, food and other fields . It can be employed as an antifreeze agent and as the precursor for producing chiral compounds . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .
  • Synthesis of Butterfly Pheromone Components

    • Methyl (3R,5R)-3,5-dihydroxydecanoate, a related compound, has been used in the synthesis of (5S,7R)-7-hydroxydodecano-5-lactone, a component of the giant danaine butterfly Idea leuconoe pheromone . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal methods.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further study is needed.


I hope this general outline is helpful. If you have a specific compound in mind, please provide more details and I’ll do my best to provide a more specific analysis.


properties

IUPAC Name

methyl (3R)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOBYHZFPTKCZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354972
Record name methyl (3R)-3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R)-3-amino-3-phenylpropanoate

CAS RN

37088-67-8
Record name methyl (3R)-3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Thionyl chloride (19.1 g, 162 mmol) was added dropwise to a solution, cooled to 0° C., of 3-amino-3-phenylpropionic acid (8.9 g, 54 mmol) in methanol (150 ml). The reaction mixture was then stirred for 12 h under reflux (TLC control). The solvent was removed completely and the residue was dried in vacuo. The crude product was used in the next stage without being purified further.
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